molecular formula C8H3ClF4O2 B2477943 2-Chloro-4-fluoro-3-(trifluoromethyl)benzoic acid CAS No. 1001390-98-2

2-Chloro-4-fluoro-3-(trifluoromethyl)benzoic acid

Cat. No. B2477943
M. Wt: 242.55
InChI Key: DYKCBVBQAZDDST-UHFFFAOYSA-N
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Patent
US08048907B2

Procedure details

A solution of potassium fluoride (0.367 g, 9.55 mmol) in water (15 ml) was added to a solution of 2-chloro-4-fluoro-3-(trifluoromethyl)-5-(trimethylsilyl)benzoic acid (1 g, 3.18 mmol) in tetrahydrofuran (50 ml) and the mixture was stirred at 100° C. overnight. An additional aliquot of water (15 ml) and potassium fluoride (0.370 g, 9.62 mmol) was added and heating at 100° C. was continued for a further 4 hrs. The tetrahydrofuran was evaporated in vacuo and replaced with enough dimethylformamide to dissolve all solids. The mixture was heated overnight at 100° C. but starting material still remained so more potassium fluoride (0.367 g, 9.55 mmol) was added and heating at 100° C. continued for 7 days. At this stage almost all of the starting material had disappeared so the reaction was evaporated to dryness under vacuum and taken up in 2N aqueous hydrogen chloride (75 ml) and diethyl ether (50 ml). The aqueous layer was separated and extracted with more diethyl ether (2×50 ml) and then the combined organic fractions were dried over sodium sulphate and evaporated to give crude product as a white solid. This was purified by recrystallisation from toluene to give pure 2-chloro-4-fluoro-3-(trifluoromethyl)benzoic acid (0.566 g) as a white solid.
Quantity
0.367 g
Type
reactant
Reaction Step One
Name
2-chloro-4-fluoro-3-(trifluoromethyl)-5-(trimethylsilyl)benzoic acid
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.367 g
Type
reactant
Reaction Step Two
Quantity
0.37 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F-].[K+].[Cl:3][C:4]1[C:12]([C:13]([F:16])([F:15])[F:14])=[C:11]([F:17])[C:10]([Si](C)(C)C)=[CH:9][C:5]=1[C:6]([OH:8])=[O:7]>O.O1CCCC1>[Cl:3][C:4]1[C:12]([C:13]([F:14])([F:15])[F:16])=[C:11]([F:17])[CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
0.367 g
Type
reactant
Smiles
[F-].[K+]
Name
2-chloro-4-fluoro-3-(trifluoromethyl)-5-(trimethylsilyl)benzoic acid
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C(=C1C(F)(F)F)F)[Si](C)(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.367 g
Type
reactant
Smiles
[F-].[K+]
Step Three
Name
Quantity
0.37 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating at 100° C.
WAIT
Type
WAIT
Details
was continued for a further 4 hrs
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve all solids
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated overnight at 100° C.
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
heating at 100° C.
WAIT
Type
WAIT
Details
continued for 7 days
Duration
7 d
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with more diethyl ether (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic fractions were dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give crude product as a white solid
CUSTOM
Type
CUSTOM
Details
This was purified by recrystallisation from toluene

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=CC(=C1C(F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.566 g
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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